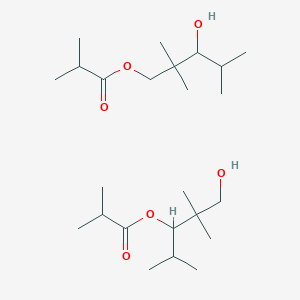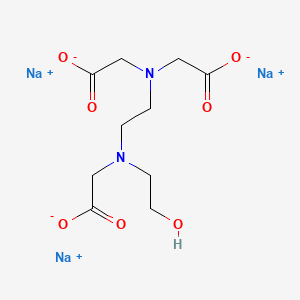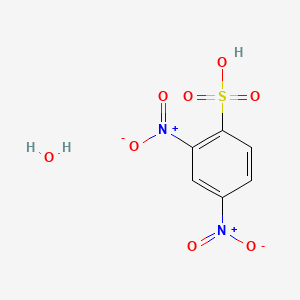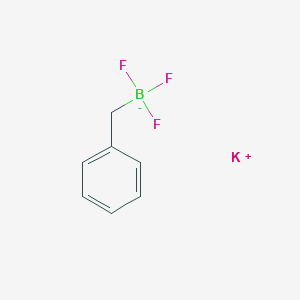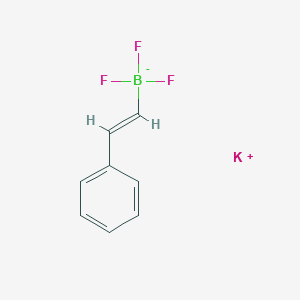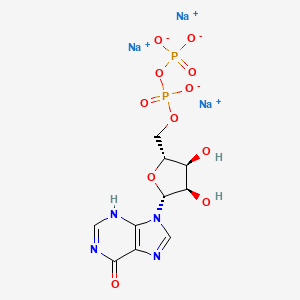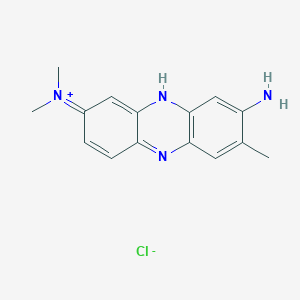
Lanthanum (III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum (III) bromide hydrate (LaBr3·xH2O) is an inorganic halide salt of lanthanum . It is a colorless white powder when pure . The single crystals of LaBr3 are hexagonal crystals . It is highly hygroscopic and water-soluble . There are several hydrates, La3Br·xH2O, of the salt also known . It is often used as a source of lanthanum in chemical synthesis and as a scintillation material in certain applications .
Molecular Structure Analysis
The molecular formula of Lanthanum (III) bromide hydrate is Br3H2LaO . The InChI string representation is InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 . The molecular weight is 396.63 g/mol .Physical And Chemical Properties Analysis
Lanthanum (III) bromide hydrate is a colorless white powder . It is highly hygroscopic and water-soluble . The molecular weight is 396.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 395.66989 g/mol and the monoisotopic mass is 393.67194 g/mol .Wissenschaftliche Forschungsanwendungen
Hydration and Structure Analysis : Lanthanum(III) and europium(III) ions, including lanthanum (III) bromide hydrate, are significant in fields like MRI, organic synthesis, catalysis, and nuclear waste management. Their properties, such as relaxivity in MRI, are influenced by their coordination shell structure and dynamics. Molecular dynamics studies have been crucial in understanding these effects (Clavaguéra et al., 2005).
Spectroscopy and X-ray Diffraction Studies : Research on aqueous solutions of lanthanum bromide using techniques like x-ray diffraction, EXAFS, and Raman spectroscopy has provided insights into the local order and molecular interactions in these solutions. These studies have implications for understanding the behavior of lanthanum in various states (Marques et al., 2001).
Spectrophotometric Applications : Lanthanum (III) can be determined using spectrophotometric methods, indicating its potential for precise measurement in various applications (Chowdary et al., 2008).
Solvation and Coordination Studies : Investigations into the solvation and coordination behavior of lanthanum(III) in different solvents, including aqueous solutions, have been vital for understanding its chemical properties. This research is relevant for applications in chemistry and materials science (Näslund et al., 2000).
Thermodynamic Analysis : Lanthanide(III) compounds, including lanthanum (III) bromide hydrate, are used in various research fields due to their unique properties. Understanding their thermodynamics in non-aqueous solvents has been important for applications in organic synthesis, bioinorganic chemistry, and more (Bernardo et al., 2012).
Hydration Number Determination : Studies on the hydration numbers of lanthanide(III) chelates, including lanthanum, in different solvents have provided insights important for understanding their chemical behavior (Hasegawa et al., 1999).
Wirkmechanismus
Safety and Hazards
Lanthanum (III) bromide hydrate causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tribromolanthanum;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBKVNBDAPKGO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[La](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2LaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum (III) bromide hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)


